molecular formula C6H13NO B7901800 (2S,4R)-2-methylpiperidin-4-ol

(2S,4R)-2-methylpiperidin-4-ol

Cat. No.: B7901800
M. Wt: 115.17 g/mol
InChI Key: DSVHVLZINDRYQA-NTSWFWBYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,4R)-2-methylpiperidin-4-ol is a chiral compound with significant importance in organic chemistry. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a hydroxyl group at the fourth position and a methyl group at the second position. The stereochemistry of this compound is defined by the (2S,4R) configuration, indicating the specific spatial arrangement of its substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-2-methylpiperidin-4-ol can be achieved through several methods. One common approach involves the diastereoselective reduction of a corresponding ketone precursor. For instance, starting from (2S,4R)-2-Methyl-4-oxopiperidine, reduction using a chiral reducing agent such as L-selectride can yield the desired this compound with high diastereoselectivity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. These processes typically use metal catalysts like palladium on carbon (Pd/C) under controlled temperature and pressure conditions to achieve efficient and scalable synthesis .

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-2-methylpiperidin-4-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: TsCl, nucleophiles (e.g., amines, thiols)

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Amines

    Substitution: Various substituted piperidines

Scientific Research Applications

(2S,4R)-2-methylpiperidin-4-ol has diverse applications in scientific research:

    Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Medicine: It is a key intermediate in the synthesis of drugs targeting neurological disorders and other medical conditions.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (2S,4R)-2-methylpiperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the methyl group provides hydrophobic interactions, enhancing binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (2S,4S)-2-Methyl-piperidin-4-ol
  • (2R,4R)-2-Methyl-piperidin-4-ol
  • (2R,4S)-2-Methyl-piperidin-4-ol

Uniqueness

(2S,4R)-2-methylpiperidin-4-ol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Compared to its diastereomers, it may exhibit different reactivity and biological activity, making it valuable for selective synthesis and targeted applications .

Properties

IUPAC Name

(2S,4R)-2-methylpiperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-5-4-6(8)2-3-7-5/h5-8H,2-4H2,1H3/t5-,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSVHVLZINDRYQA-NTSWFWBYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H](CCN1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.